molecular formula C16H9BrClFN6O B3396171 1-(4-bromo-2-fluorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 1007694-33-8

1-(4-bromo-2-fluorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B3396171
CAS No.: 1007694-33-8
M. Wt: 435.6 g/mol
InChI Key: OLIAWSHVOWVXJT-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 4-bromo-2-fluorophenyl group and at position 4 with a 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl moiety. The halogenated aromatic substituents (Br, F, Cl) contribute to its lipophilicity and metabolic stability, making it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring halogen-bond interactions .

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClFN6O/c17-9-3-6-12(11(19)7-9)25-14(20)13(22-24-25)16-21-15(23-26-16)8-1-4-10(18)5-2-8/h1-7H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIAWSHVOWVXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromo-2-fluorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the pharmacophoric features of triazoles and oxadiazoles. This unique structure suggests potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be represented with the following structural formula:

C15H12BrClFN6O\text{C}_{15}\text{H}_{12}\text{BrClF}\text{N}_6\text{O}

Key Features

  • Triazole moiety : Known for its diverse biological activities, including antifungal and anticancer properties.
  • Oxadiazole ring : Associated with significant anticancer activity and various other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound's structure suggests that it may inhibit key enzymes involved in cancer cell proliferation.

Case Study Findings:

  • In vitro Studies : The compound exhibited significant cytotoxicity against several cancer cell lines. For instance, derivatives similar to oxadiazole scaffolds have shown IC50 values ranging from 0.12μM0.12\,\mu M to 2.78μM2.78\,\mu M against various cancer types including breast (MCF-7) and lung (A549) cancers .
    CompoundCell LineIC50 (μM\mu M)
    Oxadiazole DerivativeMCF-70.12 - 2.78
    Oxadiazole DerivativeA5490.15 - 3.00
  • Mechanism of Action : The biological activity may involve the inhibition of enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary screening indicated that certain modifications to the oxadiazole ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives often depends on their structural modifications:

  • Halogen Substituents : The presence of halogens (like bromine and chlorine) in the phenyl rings has been linked to increased potency against cancer cells .
  • Linker Variations : Modifications in the linker between the triazole and oxadiazole moieties can significantly alter biological efficacy, suggesting a need for further optimization .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Research indicates that derivatives of triazoles exhibit effective antibacterial and antifungal properties. The incorporation of bromine and fluorine atoms enhances the biological activity by influencing the electronic properties of the molecule. Studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties
Triazole derivatives are recognized for their anticancer potential. The specific structure of 1-(4-bromo-2-fluorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies have indicated that such compounds can disrupt cell cycle progression and promote cell death in various cancer cell lines .

Agricultural Applications

Pesticidal Activity
The compound serves as an important intermediate in the synthesis of novel pesticides. Its structural components allow it to act effectively against a range of agricultural pests. For instance, compounds related to this structure have been developed into insecticides that target specific biochemical pathways in pests while minimizing toxicity to non-target organisms . The synthesis of chlorfenapyr, a well-known insecticide, utilizes similar triazole frameworks .

Material Science Applications

Polymer Chemistry
In material science, the compound's unique properties make it suitable for developing advanced materials. Its ability to form stable complexes with metals can be exploited in creating new polymeric materials with enhanced thermal and mechanical properties. Research has indicated that integrating such triazole derivatives into polymer matrices can improve their stability and resistance to environmental degradation .

Summary of Key Findings

Application Area Key Findings
Medicinal ChemistryEffective antimicrobial and anticancer properties
Agricultural ChemistryPotential as a pesticide intermediate with efficacy against pests
Material ScienceEnhances stability and performance in polymer applications

Case Studies

  • Antimicrobial Study : A study published in 2023 evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition zones against bacterial strains .
  • Pesticide Development : Research conducted on the synthesis of chlorfenapyr highlighted the role of triazole intermediates in enhancing the pesticide's effectiveness while reducing environmental impact. This study emphasized the importance of structural modifications in achieving desired biological activity .
  • Polymer Enhancement : A recent investigation into polymer composites incorporated triazole-based compounds to improve thermal stability and mechanical strength. The findings suggested that these additions significantly enhanced the materials' performance under stress conditions .

Comparison with Similar Compounds

1-(4-Bromo-2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (BF00775)

  • Structural Difference : The 4-chlorophenyl group in the target compound is replaced with 2-fluorophenyl.
  • Molecular weight: 419.18 g/mol .

1-(4-Bromo-2-fluorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (E595-0545)

  • Structural Difference : The 4-chlorophenyl group is replaced with 4-ethoxyphenyl.
  • Impact : The ethoxy group introduces electron-donating effects, which may reduce oxidative stability but enhance solubility. Molecular weight: 445.25 g/mol .

Core Heterocycle Modifications

3-(2,4-Dichlorophenyl)-5-((4-Fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

  • Structural Difference : Replaces the 1,2,3-triazole and 1,2,4-oxadiazole with a 1,2,4-triazole and a benzylthio group.
  • Molecular weight: 370.25 g/mol .

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

  • Structural Difference : Substitutes the oxadiazole with a benzothiazole ring.
  • Impact : The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions. Molecular weight: 352.35 g/mol .

Halogen-Substituted Analogs

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Structural Difference : Incorporates a thiazole ring and a dihydropyrazole moiety.
  • Impact : The thiazole core may enhance π-π stacking interactions in protein binding sites. Crystallographic studies show isostructural packing with halogen-dependent lattice adjustments .

Physicochemical and Pharmacological Insights

Molecular Weight and Lipophilicity

  • The target compound (C₁₆H₉BrClFN₆O) has a molecular weight of 446.64 g/mol. Halogenated analogs generally exhibit higher logP values, favoring blood-brain barrier penetration .

Crystallographic Characterization

  • Tools like SHELXL and ORTEP-3 are critical for structural validation. For example, halogen substitutions (Cl vs. Br) in isostructural analogs induce minor packing adjustments without altering core conformations .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₆H₉BrClFN₆O 446.64 4-Cl-C₆H₄, 4-Br-2-F-C₆H₃ CNS targets, kinase inhibitors
BF00775 C₁₆H₉BrF₂N₆O 419.18 2-F-C₆H₄, 4-Br-2-F-C₆H₃ Anticancer agents
E595-0545 C₁₈H₁₄BrFN₆O₂ 445.25 4-OEt-C₆H₄, 4-Br-2-F-C₆H₃ Solubility-enhanced therapeutics
3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine C₁₅H₁₁Cl₂FN₄S 370.25 2,4-Cl₂-C₆H₃, 4-F-C₆H₄CH₂S Antimicrobial agents

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-bromo-2-fluorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?

  • Methodology : The synthesis involves cyclocondensation of precursors such as substituted amidoximes and triazole intermediates. For example, the oxadiazole ring is formed via cyclization of an amidoxime with a carboxylic acid derivative under reflux in anhydrous DMF. The triazole moiety is synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Use of sodium hydride in DMF for nucleophilic substitutions .
  • Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography .
    • Critical Parameters : Temperature control (<90°C to prevent decomposition) and moisture-free conditions for azide intermediates.

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodology : Employ multi-spectroscopic techniques:

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify connectivity of triazole, oxadiazole, and substituted phenyl groups .
  • IR Spectroscopy : Identify N-H (3200–3300 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Prioritize target-specific assays:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to triazole/oxadiazole bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with halogen (Br, Cl) or electron-withdrawing groups (e.g., NO2_2) on phenyl rings to assess impact on lipophilicity and target binding .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with oxadiazole) .
  • Data Table :
Substituent PositionBioactivity (IC50_{50}, μM)LogP
4-Bromo-2-fluoro0.453.2
4-Chloro0.782.9

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Experimental Validation : Re-test compounds under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out assay artifacts .
  • Dynamic Simulations : Molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability over time .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) for consistency .

Q. How can researchers address poor aqueous solubility during in vivo studies?

  • Methodology :

  • Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility without compromising activity .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D) with immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor binding .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID 6XYZ) using SHELXL for refinement .

Q. How can computational models streamline reaction optimization?

  • Methodology :

  • Reaction Path Search : Use density functional theory (DFT) to identify low-energy pathways for oxadiazole cyclization .
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromo-2-fluorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(4-bromo-2-fluorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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